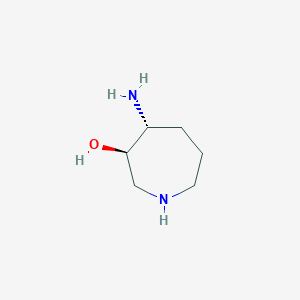![molecular formula C7H5N3O B11923608 1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirazolo[4,3-c]piridina-6-carbaldehído es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por la fusión de un anillo de pirazol con un anillo de piridina, formando una estructura bicíclica.
Métodos De Preparación
La síntesis de 1H-Pirazolo[4,3-c]piridina-6-carbaldehído generalmente implica la ciclización de precursores adecuados bajo condiciones específicas. Un método común implica la reacción de 4,6-dicloropiridina-3-carbaldehído con hidracina en presencia de una base como N,N-diisopropiletilamina en un solvente como dimetilacetamida (DMA) a temperaturas elevadas . Esta reacción conduce a la formación del sistema de anillo pirazolo[4,3-c]piridina deseado con el grupo carbaldehído intacto.
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y rendimiento consistentes.
Análisis De Reacciones Químicas
1H-Pirazolo[4,3-c]piridina-6-carbaldehído experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: El grupo aldehído puede reducirse a un alcohol primario utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila en el anillo de piridina, especialmente en posiciones activadas por el grupo carbaldehído que atrae electrones.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes apropiados y temperaturas controladas para asegurar transformaciones selectivas y eficientes. Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y pirazolopiridinas sustituidas.
Aplicaciones Científicas De Investigación
1H-Pirazolo[4,3-c]piridina-6-carbaldehído ha encontrado aplicaciones en varios campos de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como un ligando en química de coordinación.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y como una sonda para ensayos biológicos.
Industria: El compuesto se utiliza en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 1H-Pirazolo[4,3-c]piridina-6-carbaldehído ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede actuar como un inhibidor enzimático al unirse a sitios activos e interferir con la actividad enzimática. Los objetivos moleculares y las vías involucradas pueden variar, pero a menudo incluyen enzimas y receptores clave involucrados en procesos de enfermedades.
Comparación Con Compuestos Similares
1H-Pirazolo[4,3-c]piridina-6-carbaldehído puede compararse con otros derivados de pirazolopiridina, como:
1H-Pirazolo[3,4-b]piridina: Otro isómero con diferentes patrones de sustitución y reactividad.
1H-Pirazolo[4,3-b]piridina: Estructura similar, pero con diferentes propiedades electrónicas debido a la posición de los átomos de nitrógeno.
1H-Pirazolo[3,4-c]piridina: Comparte la misma estructura central, pero con variaciones en grupos funcionales.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-c]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-7-5(2-8-6)3-9-10-7/h1-4H,(H,9,10) |
Clave InChI |
GSAPXRUQLBOXIT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=C1NN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)



